PKCd (8-17) Preserves Isozyme Selectivity: Does Not Inhibit PKCε or PKCα Translocation
PKCd (8-17) (δV1-1) demonstrates functional isoform selectivity in cellular assays. When tested at concentrations that inhibit PMA-induced PKCδ translocation, the peptide does not inhibit the translocation of PKCε or PKCα, confirming its specificity for the delta isoform [1]. This contrasts with pan-PKC inhibitors such as Gö 6983, which inhibit multiple isoforms with comparable potency (IC50: PKCα = 7 nM, PKCβ = 7 nM, PKCδ = 10 nM), and staurosporine, which broadly inhibits serine/threonine kinases .
| Evidence Dimension | Isozyme translocation inhibition |
|---|---|
| Target Compound Data | Inhibits PKCδ translocation; does NOT inhibit PKCε or PKCα translocation at effective concentrations |
| Comparator Or Baseline | Gö 6983: inhibits PKCα (IC50 = 7 nM), PKCβ (7 nM), PKCδ (10 nM), PKCζ (60 nM); Staurosporine: broad-spectrum kinase inhibitor |
| Quantified Difference | PKCd (8-17) achieves PKCδ-specific inhibition without measurable off-target PKCε or PKCα translocation blockade, whereas Gö 6983 shows <2-fold selectivity between δ and α/β isoforms |
| Conditions | Cellular translocation assays following PMA stimulation; peptide concentration: 1 µM |
Why This Matters
This specificity ensures that observed biological effects can be unambiguously attributed to PKCδ inhibition, eliminating confounding variables inherent to pan-kinase or multi-PKC inhibitors.
- [1] Chen L, Hahn H, Wu G, Chen CH, Liron T, Schechtman D, Cavallaro G, Banci L, Guo Y, Bolli R, Dorn GW 2nd, Mochly-Rosen D. Opposing cardioprotective actions and parallel hypertrophic effects of delta PKC and epsilon PKC. Proc Natl Acad Sci USA. 2001 Sep 25;98(20):11114-9. View Source
